molecular formula C20H30BNO2 B1471187 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester CAS No. 2096342-17-3

4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester

Cat. No.: B1471187
CAS No.: 2096342-17-3
M. Wt: 327.3 g/mol
InChI Key: ZOEHEOZRTHVCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester typically involves the reaction of 4-formylphenylboronic acid with cycloheptylamine, followed by esterification with pinacol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

This would include the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the product .

Mechanism of Action

The primary mechanism of action for 4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester involves its role as a boronic ester in Suzuki–Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . This process involves the transfer of the organic group from boron to palladium, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(Cyclohexyl)iminomethylphenylboronic acid pinacol ester
  • 4-(Cyclopentyl)iminomethylphenylboronic acid pinacol ester

Uniqueness

4-(Cycloheptyl)iminomethylphenylboronic acid pinacol ester is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

cycloheptyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO2/c1-19(2)20(3,4)24-21(23-19)17-13-11-16(12-14-17)18(22)15-9-7-5-6-8-10-15/h11-15,22H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEHEOZRTHVCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=N)C3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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